molecular formula C20H21N7 B2464031 2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile CAS No. 2415633-78-0

2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile

Cat. No.: B2464031
CAS No.: 2415633-78-0
M. Wt: 359.437
InChI Key: SAJGVZLAOUYPNT-UHFFFAOYSA-N
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Description

2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile is a complex organic compound that features a quinoline core structure substituted with a piperazine ring and a dimethylaminopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts, bases like sodium bicarbonate, and solvents such as ethanol and dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium bicarbonate, ethanol, dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced quinoline derivatives.

Scientific Research Applications

2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-based drugs: Such as imatinib, dasatinib, and nilotinib, which are used in the treatment of leukemia.

    Quinoline derivatives: Known for their antimalarial and antimicrobial properties.

Uniqueness

2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile is unique due to its combined structural features of quinoline, piperazine, and pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7/c1-25(2)18-12-19(23-14-22-18)26-7-9-27(10-8-26)20-11-15(13-21)16-5-3-4-6-17(16)24-20/h3-6,11-12,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJGVZLAOUYPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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